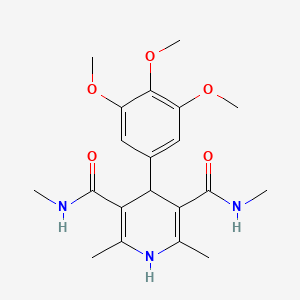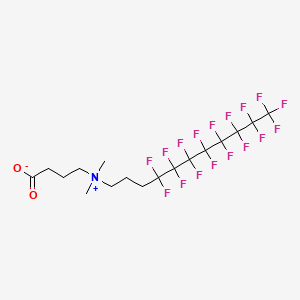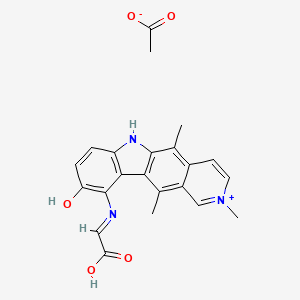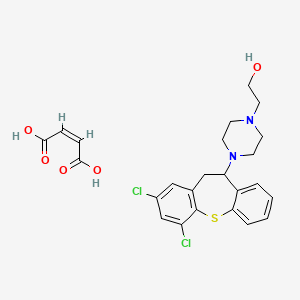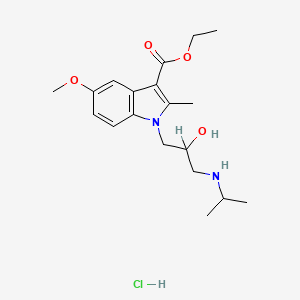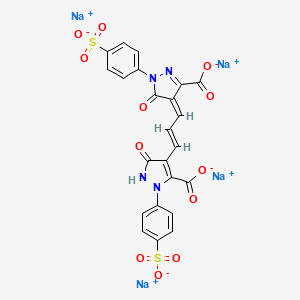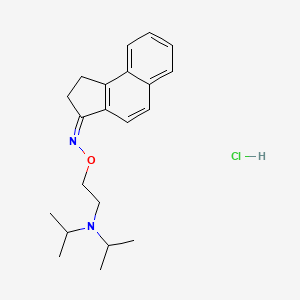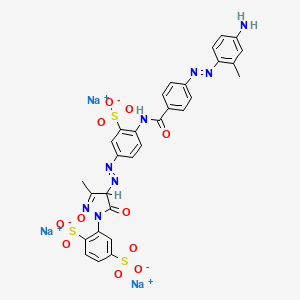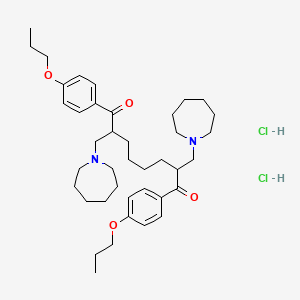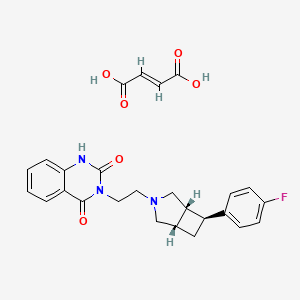![molecular formula C19H22N4O9P2S B12757018 [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid CAS No. 123824-01-1](/img/structure/B12757018.png)
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid is a complex organic compound that features a benzimidazole core linked to a phenylmethanone group via a sulfanylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions.
Introduction of the Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent, such as 1-methylimidazole-2-thiol, under basic conditions.
Attachment of the Phenylmethanone Group: Finally, the sulfanylmethyl-benzimidazole intermediate is coupled with a phenylmethanone derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways .
Medicine
Medicinally, this compound and its derivatives have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties .
Mechanism of Action
The mechanism of action of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The sulfanylmethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylimidazol-2-yl)sulfanylpropanamide
- 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole
- 5-(2-Methylimidazol-1-yl)isophthalic acid
Uniqueness
Compared to these similar compounds, [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone stands out due to its unique combination of a benzimidazole core and a phenylmethanone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
123824-01-1 |
|---|---|
Molecular Formula |
C19H22N4O9P2S |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid |
InChI |
InChI=1S/C19H16N4OS.2H3O4P/c1-23-10-9-20-19(23)25-12-17-21-15-8-7-14(11-16(15)22-17)18(24)13-5-3-2-4-6-13;2*1-5(2,3)4/h2-11H,12H2,1H3,(H,21,22);2*(H3,1,2,3,4) |
InChI Key |
ZNFDAYLFXRYPOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


